
5-Phenoxypentanal
Overview
Description
5-Phenoxypentanal is a compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . It is a compound that has garnered significant interest in the fields of research and industry due to its potential applications in various areas.
Molecular Structure Analysis
The molecular structure of 5-Phenoxypentanal consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure isInChI=1S/C11H14O2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 . Physical And Chemical Properties Analysis
5-Phenoxypentanal has a molecular weight of 178.23 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 178.099379685 g/mol . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Organic Photodetectors
5-Phenoxypentanal: may contribute to the development of organic photodetectors due to its phenoxyl diradicals, which exhibit semiconducting properties. These compounds can enhance the performance of photodetectors, which are crucial for converting light into electrical signals in various imaging and sensing technologies .
Organic Spintronics
Phenoxyl diradicals from 5-Phenoxypentanal can be applied in the field of organic spintronics. This involves manipulating the spin of electrons, rather than their charge, to create more efficient electronic devices. The stability and magnetic properties of these radicals could lead to advancements in data storage and quantum computing .
Active Materials for Organic Radical Batteries (ORB)
The stability and redox properties of 5-Phenoxypentanal derivatives make them suitable as active materials in ORBs. These batteries are known for their fast charge-discharge cycles and long-term stability, which are essential for high-performance energy storage applications .
Single Molecule Magnetic Materials
Due to their magnetic properties, phenoxyl diradicals from 5-Phenoxypentanal can be used to create single molecule magnets. These materials have potential applications in the development of high-density data storage systems and spintronic devices .
Medicinal Chemistry
Phenoxy derivatives, including those from 5-Phenoxypentanal, have been explored for their therapeutic potential. They can be used to synthesize compounds with various pharmacological activities, which may lead to the development of new medications .
Mechanism of Action
Target of Action
A related compound, 5-phenylpentanoic acid, has been reported to interact with the enzyme aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of proteins and precursors of a variety of bioactive molecules.
Mode of Action
The exact mode of action of 5-Phenoxypentanal remains unclear due to the lack of specific studies on this compound. It’s plausible that it might interact with its targets in a similar manner to related compounds, potentially leading to changes in the activity of the targeted enzymes or proteins .
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase, it could influence the metabolism of aromatic amino acids . These pathways are crucial for protein synthesis and the production of various bioactive molecules.
Pharmacokinetics
Understanding these properties is critical for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it does indeed interact with aromatic-amino-acid aminotransferase, it could potentially influence the metabolism of aromatic amino acids, affecting protein synthesis and the production of various bioactive molecules .
Action Environment
The action, efficacy, and stability of 5-Phenoxypentanal could be influenced by various environmental factors. These might include the pH and composition of the surrounding medium, the presence of other interacting molecules, and physical conditions such as temperature and pressure .
properties
IUPAC Name |
5-phenoxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSIJIPAVOMXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30528661 | |
| Record name | 5-Phenoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87841-94-9 | |
| Record name | 5-Phenoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





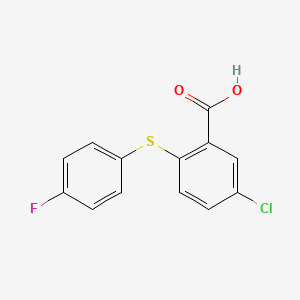
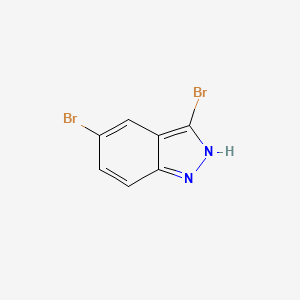


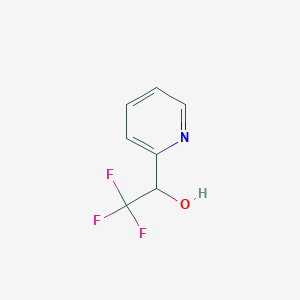




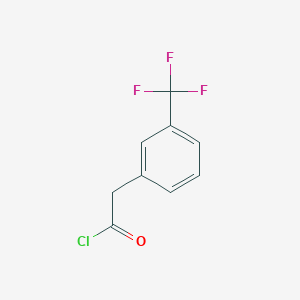
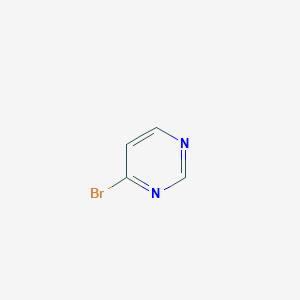
![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)